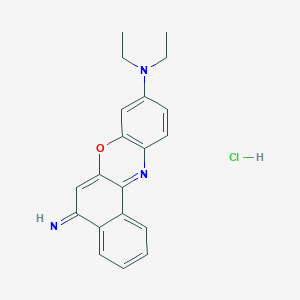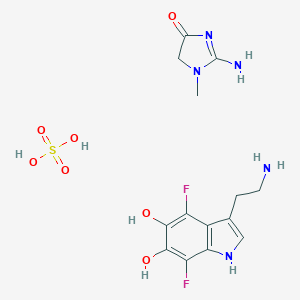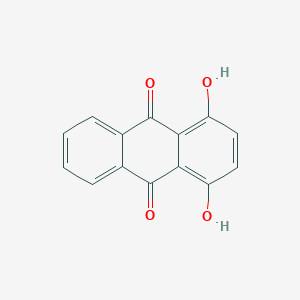
Antimony oxychloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Antimony oxychloride can be synthesized through the hydrolysis of concentrated solutions of antimony trichloride in water or hydrochloric acid. The reaction conditions must be carefully controlled to prevent the formation of other chloride oxides, such as Sb4O5Cl2 . Industrial production methods typically involve the controlled hydrolysis of antimony trichloride to ensure the purity and yield of the desired product .
Análisis De Reacciones Químicas
Antimony oxychloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide (Sb2O5).
Reduction: It can be reduced to elemental antimony (Sb).
Substitution: It can react with other halides to form different antimony halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or carbon for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Antimony oxychloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of stibine, chlorooxo- involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, forming adducts with Lewis bases. This interaction can lead to the activation of certain chemical reactions, making it a valuable reagent in synthetic chemistry . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Antimony oxychloride can be compared with other similar compounds, such as:
Phosphine oxides: These compounds have similar applications but differ in their chemical properties and reactivity.
Arsine oxides: Like stibine oxides, arsine oxides are used in various chemical reactions but have different reactivity profiles.
Bismuthine oxides: These compounds are also used in synthetic chemistry but have unique properties that distinguish them from stibine oxides.
The uniqueness of stibine, chlorooxo- lies in its specific reactivity and the ability to form stable adducts with Lewis bases, making it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
7791-08-4 |
|---|---|
Fórmula molecular |
ClHOSb |
Peso molecular |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
Clave InChI |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
SMILES canónico |
O=[Sb].Cl |
| 7791-08-4 | |
Sinónimos |
SbOCl, Antimony chloride oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)




